molecular formula C32H49N3O6 B1667169 (3-((3-((2,3,3-Trimethyl-2(S)-2-hydroxy-1-oxobutyl)amino)-2-hydroxy-4-phenylbutyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamic acid, 1,1-dimethylethyl ester CAS No. 161302-39-2

(3-((3-((2,3,3-Trimethyl-2(S)-2-hydroxy-1-oxobutyl)amino)-2-hydroxy-4-phenylbutyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamic acid, 1,1-dimethylethyl ester

Número de catálogo B1667169
Número CAS: 161302-39-2
Peso molecular: 571.7 g/mol
Clave InChI: QRYXFTOKZCERLS-IBUAGLKFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-187071 is a small molecule drug developed by Bristol-Myers Squibb Company. It is classified as a HIV protease inhibitor, specifically targeting the HIV-1 protease enzyme. This compound was initially researched for its potential to treat HIV infections by inhibiting the proteolytic cleavage of viral proteins, thereby preventing the maturation of infectious viral particles .

Métodos De Preparación

The synthesis of BMS-187071 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route includes the formation of aminodiol structures, which are crucial for the compound’s activity. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for BMS-187071 would likely involve optimization of these synthetic routes to ensure high yield and purity, although detailed industrial processes are proprietary and not publicly disclosed .

Análisis De Reacciones Químicas

BMS-187071 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its activity.

    Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms, impacting the compound’s stability and reactivity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of BMS-187071. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.

Aplicaciones Científicas De Investigación

BMS-187071 has been extensively studied for its antiviral properties, particularly against HIV-1. It has shown efficacy in inhibiting the replication of HIV-1, HIV-2, and simian immunodeficiency virus infections. The compound has been effective in protecting cells against these infections with low effective doses, making it a promising candidate for antiviral therapy. Additionally, BMS-187071 has been used in research to study the mechanisms of HIV protease inhibition and to develop new therapeutic strategies for HIV treatment .

Mecanismo De Acción

The mechanism of action of BMS-187071 involves the inhibition of the HIV-1 protease enzyme. By binding to the active site of the protease, BMS-187071 prevents the cleavage of viral polyproteins into functional proteins necessary for viral maturation. This inhibition results in the production of non-infectious viral particles, thereby reducing the viral load in infected individuals. The molecular targets of BMS-187071 include the HIV-1 protease enzyme and the pathways involved in viral protein processing .

Comparación Con Compuestos Similares

BMS-187071 is part of a class of compounds known as aminodiol inhibitors. Similar compounds include BMS-182193 and BMS-186318, which also target the HIV-1 protease enzyme. These compounds share a similar mechanism of action but may differ in their potency, pharmacokinetic properties, and side effect profiles. BMS-187071 is unique in its specific chemical structure and its ability to inhibit a broad range of HIV strains, including those resistant to other antiviral drugs .

Propiedades

Número CAS

161302-39-2

Fórmula molecular

C32H49N3O6

Peso molecular

571.7 g/mol

Nombre IUPAC

tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-hydroxy-2,3,3-trimethylbutanoyl)amino]-4-phenylbutyl]amino]-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C32H49N3O6/c1-30(2,3)32(7,40)28(38)34-24(18-22-14-10-8-11-15-22)26(36)20-33-21-27(37)25(19-23-16-12-9-13-17-23)35-29(39)41-31(4,5)6/h8-17,24-27,33,36-37,40H,18-21H2,1-7H3,(H,34,38)(H,35,39)/t24-,25-,26+,27+,32?/m0/s1

Clave InChI

QRYXFTOKZCERLS-IBUAGLKFSA-N

SMILES isomérico

CC(C)(C)C(C)(C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O)O

SMILES

CC(C)(C)C(C)(C(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O)O

SMILES canónico

CC(C)(C)C(C)(C(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BMS 187,071
BMS 187071
BMS-187,071
BMS-187071

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((3-((2,3,3-Trimethyl-2(S)-2-hydroxy-1-oxobutyl)amino)-2-hydroxy-4-phenylbutyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamic acid, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
(3-((3-((2,3,3-Trimethyl-2(S)-2-hydroxy-1-oxobutyl)amino)-2-hydroxy-4-phenylbutyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamic acid, 1,1-dimethylethyl ester
Reactant of Route 3
(3-((3-((2,3,3-Trimethyl-2(S)-2-hydroxy-1-oxobutyl)amino)-2-hydroxy-4-phenylbutyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamic acid, 1,1-dimethylethyl ester
Reactant of Route 4
(3-((3-((2,3,3-Trimethyl-2(S)-2-hydroxy-1-oxobutyl)amino)-2-hydroxy-4-phenylbutyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamic acid, 1,1-dimethylethyl ester
Reactant of Route 5
(3-((3-((2,3,3-Trimethyl-2(S)-2-hydroxy-1-oxobutyl)amino)-2-hydroxy-4-phenylbutyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamic acid, 1,1-dimethylethyl ester
Reactant of Route 6
Reactant of Route 6
(3-((3-((2,3,3-Trimethyl-2(S)-2-hydroxy-1-oxobutyl)amino)-2-hydroxy-4-phenylbutyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamic acid, 1,1-dimethylethyl ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.